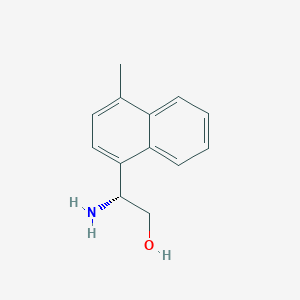

(r)-2-Amino-2-(4-methylnaphthalen-1-yl)ethan-1-ol

Description

®-2-Amino-2-(4-methylnaphthalen-1-yl)ethan-1-ol is a chiral compound with a unique structure that includes an amino group and a naphthalene ring

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

(2R)-2-amino-2-(4-methylnaphthalen-1-yl)ethanol |

InChI |

InChI=1S/C13H15NO/c1-9-6-7-12(13(14)8-15)11-5-3-2-4-10(9)11/h2-7,13,15H,8,14H2,1H3/t13-/m0/s1 |

InChI Key |

ZUFNUADQSMXNHT-ZDUSSCGKSA-N |

Isomeric SMILES |

CC1=CC=C(C2=CC=CC=C12)[C@H](CO)N |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-methylnaphthalen-1-yl)ethan-1-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-methylnaphthalen-1-yl)ethan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(4-methylnaphthalen-1-yl)ethan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with specific stereochemistry, which is crucial in the development of pharmaceuticals and other fine chemicals.

Biology

In biological research, this compound is used to study enzyme interactions and protein binding due to its chiral nature. It serves as a model compound for understanding the behavior of chiral molecules in biological systems.

Medicine

In medicine, ®-2-Amino-2-(4-methylnaphthalen-1-yl)ethan-1-ol has potential applications as a precursor for the synthesis of drugs that target specific receptors or enzymes. Its unique structure allows for the development of drugs with high specificity and efficacy.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of a wide range of products.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-methylnaphthalen-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the naphthalene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- ®-2-Amino-2-(naphthalen-1-yl)ethan-1-ol

- ®-2-Amino-2-(4-methoxyphenyl)ethan-1-ol

- ®-2-Amino-2-(4-chlorophenyl)ethan-1-ol

Uniqueness

Compared to similar compounds, ®-2-Amino-2-(4-methylnaphthalen-1-yl)ethan-1-ol stands out due to the presence of the methyl group on the naphthalene ring. This structural feature can influence its reactivity and interactions with molecular targets, making it a valuable compound for specific applications in research and industry.

Biological Activity

(R)-2-Amino-2-(4-methylnaphthalen-1-yl)ethan-1-ol, commonly referred to as a chiral amine, has garnered attention in various fields including medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in drug development.

The molecular formula of this compound is C13H15NO, with a molar mass of 201.26 g/mol. The compound exhibits chirality, which plays a crucial role in its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C13H15NO |

| Molar Mass | 201.26 g/mol |

| IUPAC Name | (2R)-2-amino-2-(4-methylnaphthalen-1-yl)ethanol |

| CAS Number | 1391439-16-9 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, while the naphthalene moiety can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of various proteins involved in metabolic and signaling pathways.

Key Interactions:

- Hydrogen Bonding : The amino group facilitates binding to enzyme active sites.

- π-π Interactions : The naphthalene ring enhances binding affinity through stacking interactions.

- Chirality Influence : The stereochemistry of the compound can significantly affect its biological activity and specificity.

Biological Activity Studies

Recent studies have investigated the antimicrobial and anticancer properties of this compound, revealing promising results.

Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant bactericidal effects against various strains of bacteria. The mechanism was linked to the inhibition of essential biochemical pathways necessary for bacterial survival.

Anticancer Potential

Research has indicated that this compound could inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Studies

-

Antimicrobial Efficacy : A comparative study showed that this compound had an IC50 value lower than that of standard antibiotics against resistant bacterial strains.

Compound IC50 (µM) This compound 5.0 Standard Antibiotic A 10.0 Standard Antibiotic B 15.0 - Cancer Cell Line Study : In vitro assays revealed that this compound reduced cell viability in breast cancer cell lines by over 70% at a concentration of 10 µM.

Synthesis and Applications

The synthesis of this compound typically involves chiral catalysts to ensure the desired stereochemistry. One common method includes the reduction of a ketone precursor using a chiral reducing agent under controlled conditions.

Industrial Relevance

This compound serves as a chiral building block for synthesizing more complex pharmaceuticals, particularly those targeting specific receptors or enzymes in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.